molecular formula C8H6N2O B1308830 2-(Pyridin-4-yl)oxazole CAS No. 5998-92-5

2-(Pyridin-4-yl)oxazole

Cat. No.: B1308830
CAS No.: 5998-92-5
M. Wt: 146.15 g/mol
InChI Key: GXLZMUSLZZNHNL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxazole is an organic compound belonging to the oxazole class of heterocyclic compounds. It is a yellow-colored solid that is insoluble in water and soluble in organic solvents. This compound has a wide range of applications in the field of medicinal chemistry and is widely used in the synthesis of various drugs.

Scientific Research Applications

1. Application in Fluorescent OLEDs

2-(Pyridin-4-yl)oxazole derivatives have been utilized in the development of high-efficiency fluorescent OLEDs. Novel oxazole derivatives like TPA-PPO and CzPh-PPO exhibit high photoluminescent quantum yields and have been used in devices showing deep blue emission and white OLEDs, respectively (Xing et al., 2017).

2. Luminescent Properties in Heterocycles

Oxazole-based heterocycles, including this compound, have demonstrated significant luminescent properties. These compounds have been synthesized and characterized, showing higher photoluminescence efficiencies than their imidazole analogues (Eseola et al., 2011).

3. Fungicidal Activity

Certain 1,2,4-triazole derivatives containing this compound have shown notable fungicidal activities against various phytopathogens. These compounds have displayed moderate to high effectiveness in in vitro bioassays, highlighting their potential as fungicides (Bai et al., 2020).

4. In Organic Chemistry and Synthesis

Oxazoles, including this compound, are important in organic chemistry for their versatile reactions with electrophiles. They have been utilized in the synthesis of natural products and in the study of aromatic substitution reactions (Hassner & Fischer, 1993).

5. Anticancer and Antimicrobial Applications

Some 1,3-oxazole derivatives, clubbed with pyridyl-pyrazolines, have shown promising anticancer and antimicrobial activities. These compounds have been structurally characterized and have shown efficacy against pathogenic strains, indicating their potential in pharmaceutical applications (Katariya et al., 2021).

6. Fluorescent Probe Development

This compound derivatives have been developed as fluorescent probes for monitoring microheterogeneous media. They have been used in determining critical micelle concentration in various surfactant solutions, demonstrating their applicability in analytical chemistry (Borodin et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)oxazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, which are essential for its biological activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to the active sites of enzymes, inhibiting their activity and thereby blocking specific biochemical pathways . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound influences gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound has been reported to result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For example, low doses of this compound may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory pathways . At very high doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can modulate the activity of metabolic enzymes, leading to changes in metabolic flux and the levels of specific metabolites . For instance, this compound has been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can enhance the activity of enzymes involved in antioxidant pathways, contributing to its protective effects against oxidative stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can significantly influence its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZMUSLZZNHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395937
Record name Pyridine, 4-(2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5998-92-5
Record name Pyridine, 4-(2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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